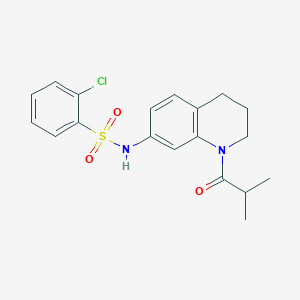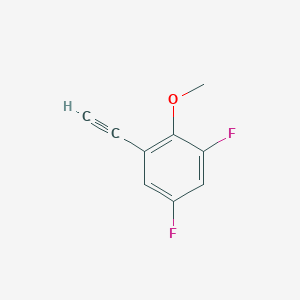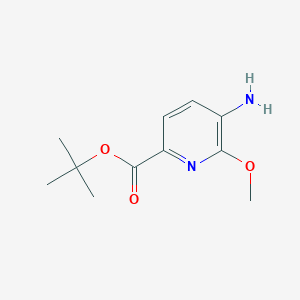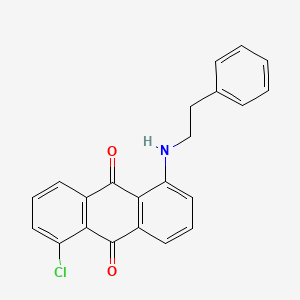![molecular formula C15H17N3O2S B2791960 6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-61-0](/img/structure/B2791960.png)
6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For example, one method involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and varies based on the specific compound. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been used in the design of small molecules targeting CDK2 .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be diverse. Preliminary structure-activity relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound and its functional groups .作用机制
Target of Action
Similar compounds have shown promising activity against various cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that related compounds have shown to inhibit the growth of various cell lines . The compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Related compounds have shown to have a broad range of biological activities, including anticancer , antibacterial , and anti-inflammatory activities
Result of Action
Related compounds have shown superior cytotoxic activities against various cell lines
实验室实验的优点和局限性
One of the major advantages of using 6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of 6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. One area of interest is the development of novel anticancer agents based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, which may provide insights into the development of new therapies for various diseases. Additionally, the potential use of this compound in the treatment of inflammatory disorders warrants further investigation.
合成方法
The synthesis of 6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves the reaction of mesitylenesulfonyl hydrazide with ethyl acetoacetate, followed by cyclization with ammonium acetate. The resulting product is then purified through recrystallization to obtain this compound in high yield.
科学研究应用
6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including protein kinases, phosphodiesterases, and proteases. This compound has also been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
生化分析
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Pyrimidine derivatives have been reported to exhibit anti-proliferative activities against leukemia cell lines . These compounds can influence cell function by interacting with cell signaling pathways and affecting gene expression .
Molecular Mechanism
It is plausible that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in animal models have not been reported. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine metabolism is a well-studied area, and this compound could potentially interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
The compound’s interactions with transporters or binding proteins, as well as its effects on localization or accumulation, would be important factors to consider .
Subcellular Localization
Any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles would be of interest .
属性
IUPAC Name |
6-(2,4,6-trimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-11(2)15(12(3)5-10)21(19,20)18-7-13-6-16-9-17-14(13)8-18/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVQJAIDIRBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)
![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)